

optimizing YK-4-279 dosage for minimal off-target effects

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Compound of Interest

Compound Name: SR-3-65

Cat. No.: B12369686

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Technical Support Center: YK-4-279

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing YK-4-279 dosage and minimizing off-target effects in preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of YK-4-279?

A1: YK-4-279 is a small molecule inhibitor that primarily targets the protein-protein interaction between the EWS-FLI1 fusion protein and RNA Helicase A (RHA).^{[1][2]} By disrupting this interaction, YK-4-279 inhibits the oncogenic activity of EWS-FLI1, which is a key driver in Ewing's Sarcoma and other cancers.^[3] The compound has also been shown to inhibit the activity of other ETS family transcription factors, such as ERG and ETV1.^[3]

Q2: What are the known on-target effects of YK-4-279?

A2: The primary on-target effect of YK-4-279 is the disruption of the EWS-FLI1/RHA complex, leading to the inhibition of EWS-FLI1 transcriptional activity.^{[3][4]} This results in decreased expression of EWS-FLI1 target genes, leading to reduced cell proliferation, induction of apoptosis, and decreased cell invasion and motility in cancer cells harboring the EWS-FLI1 fusion.^{[2][3]}

Q3: What are the potential off-target effects of YK-4-279 and how can they be minimized?

A3: While YK-4-279 shows specificity for cells with ETS fusions, potential off-target effects could arise from its interaction with other ETS family members present in normal tissues.^[3] To minimize off-target effects, it is crucial to:

- Use the active (S)-enantiomer: (S)-YK-4-279 is the more potent enantiomer and can be used at lower concentrations, potentially reducing off-target binding.^{[5][6]}
- Optimize dosage: Conduct dose-response studies to identify the lowest effective concentration that maintains on-target activity while minimizing toxicity.
- Monitor for toxicity: In in vivo studies, closely monitor animals for any signs of toxicity, such as weight loss or changes in behavior.^[7] Pathological analysis of major organs post-treatment is also recommended.^[3]

Q4: What is the difference between the racemic mixture and the (S)-enantiomer of YK-4-279?

A4: YK-4-279 is a chiral molecule that exists as a racemic mixture of (R) and (S) enantiomers. Studies have shown that the (S)-enantiomer is the biologically active form, demonstrating significantly higher potency in inhibiting the EWS-FLI1/RHA interaction and inducing cancer cell death.^{[5][6]} The (R)-enantiomer is largely inactive. Using the purified (S)-enantiomer allows for more precise dosing and may reduce potential off-target effects associated with the inactive enantiomer.

Troubleshooting Guides

Issue 1: High variability in experimental results.

- Possible Cause: Inconsistent compound preparation or handling. YK-4-279 has poor solubility in aqueous solutions.
- Solution:
 - Prepare fresh stock solutions in a suitable solvent like DMSO.^[2]
 - For in vivo studies, use a well-defined formulation. A common formulation is Labrasol/tetraglycol/water (72:8:20).^[7]

- Ensure complete dissolution of the compound before use.

Issue 2: Lack of significant anti-tumor activity in vivo.

- Possible Cause 1: Suboptimal dosage or administration schedule.
- Solution 1:
 - Refer to the in vivo dosage table below for established effective dose ranges.
 - Consider the route of administration. Intraperitoneal (i.p.) and oral (p.o.) routes have been used successfully.[\[7\]](#)[\[8\]](#)
 - The frequency of administration is critical. Daily or twice-daily dosing has been shown to be effective.[\[7\]](#)
- Possible Cause 2: Poor bioavailability.
- Solution 2:
 - Pharmacokinetic studies can be performed to determine the compound's concentration in plasma and tumor tissue over time.[\[8\]](#)
 - An oral formulation has been developed to improve bioavailability.[\[8\]](#)[\[9\]](#)

Issue 3: Development of drug resistance.

- Possible Cause: Prolonged exposure to YK-4-279 can lead to the development of resistant clones.
- Solution:
 - Monitor for the emergence of resistance by assessing cell viability and on-target engagement over time.
 - Consider combination therapies. YK-4-279 has shown synergistic effects with other anti-cancer agents.[\[9\]](#)

- Investigate mechanisms of resistance, which may involve upregulation of alternative signaling pathways.[\[10\]](#)

Data Presentation

Table 1: In Vitro IC50 Values of YK-4-279 in Various Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)	Reference
TC32	Ewing's Sarcoma	0.94	[1]
TC71	Ewing's Sarcoma	1.83	[1]
RDES	Ewing's Sarcoma	1.03	[1]
SKES	Ewing's Sarcoma	0.33	[1]
A4573	Ewing's Sarcoma	1.46	[1]
IMR-32	Neuroblastoma	0.218	[11] [12]
NB-19	Neuroblastoma	2.796	[11] [12]
KHM-5M	Thyroid Cancer	~0.8	[10]
BCPAP	Thyroid Cancer	~0.7	[10]
Hth7	Thyroid Cancer	~0.8	[10]
LNCaP	Prostate Cancer	>1 (no significant growth reduction at 1 μM after 2 days)	[13]
VCaP	Prostate Cancer	>10 (no significant growth reduction at 10 μM after 2 days)	[13]

Table 2: In Vivo Dosages of YK-4-279 in Mouse Xenograft Models

Cancer Type	Mouse Model	Dosage and Administration	Outcome	Reference
Ewing's Sarcoma	SCID/beige mice with LNCaP-luc-M6 xenografts	75 mg/kg, i.p., 3 times/week	Decreased tumor formation and lung metastasis	[13]
Ewing's Sarcoma	CF-1 mice with TC71 xenografts	50 mg/kg, p.o., 5 times/week	Significant delay in tumor growth	[8]
Ewing's Sarcoma	Nude mice with A4573 xenografts	10, 50, and 100 mg/kg, i.p., daily for 5 days	Elevated CD99 expression, an early resistance marker	[10]
Lymphoma	NOD-Scid mice with TMD8 xenografts	100 mg/kg, p.o., twice daily	Significant reduction in tumor growth	[7]
Neuroblastoma	Nude mice with SH-SY5Y xenografts	50 mg/kg, i.p., every other day	Inhibition of tumor growth and induction of apoptosis	[11][12]

Experimental Protocols

1. Protocol for Assessing On-Target Engagement: Co-Immunoprecipitation of EWS-FLI1 and RHA

This protocol is designed to verify that YK-4-279 disrupts the interaction between EWS-FLI1 and RHA in a cellular context.

- Cell Culture and Treatment:
 - Plate Ewing's Sarcoma cells (e.g., TC32) and allow them to adhere overnight.
 - Treat cells with varying concentrations of YK-4-279 (e.g., 0.1, 1, 10 μ M) or DMSO as a vehicle control for a predetermined time (e.g., 14-16 hours).[8]

- Cell Lysis:
 - Wash cells with ice-cold PBS.
 - Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
 - Centrifuge the lysate to pellet cell debris and collect the supernatant.
- Immunoprecipitation:
 - Pre-clear the lysate by incubating with protein A/G agarose beads.
 - Incubate the pre-cleared lysate with an anti-FLI1 antibody overnight at 4°C with gentle rotation.
 - Add protein A/G agarose beads and incubate for another 2-4 hours.
 - Wash the beads several times with lysis buffer to remove non-specific binding.
- Western Blotting:
 - Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
 - Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Probe the membrane with primary antibodies against RHA and FLI1.
 - Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
- Expected Outcome: A dose-dependent decrease in the amount of RHA co-immunoprecipitated with FLI1 in YK-4-279-treated cells compared to the control.

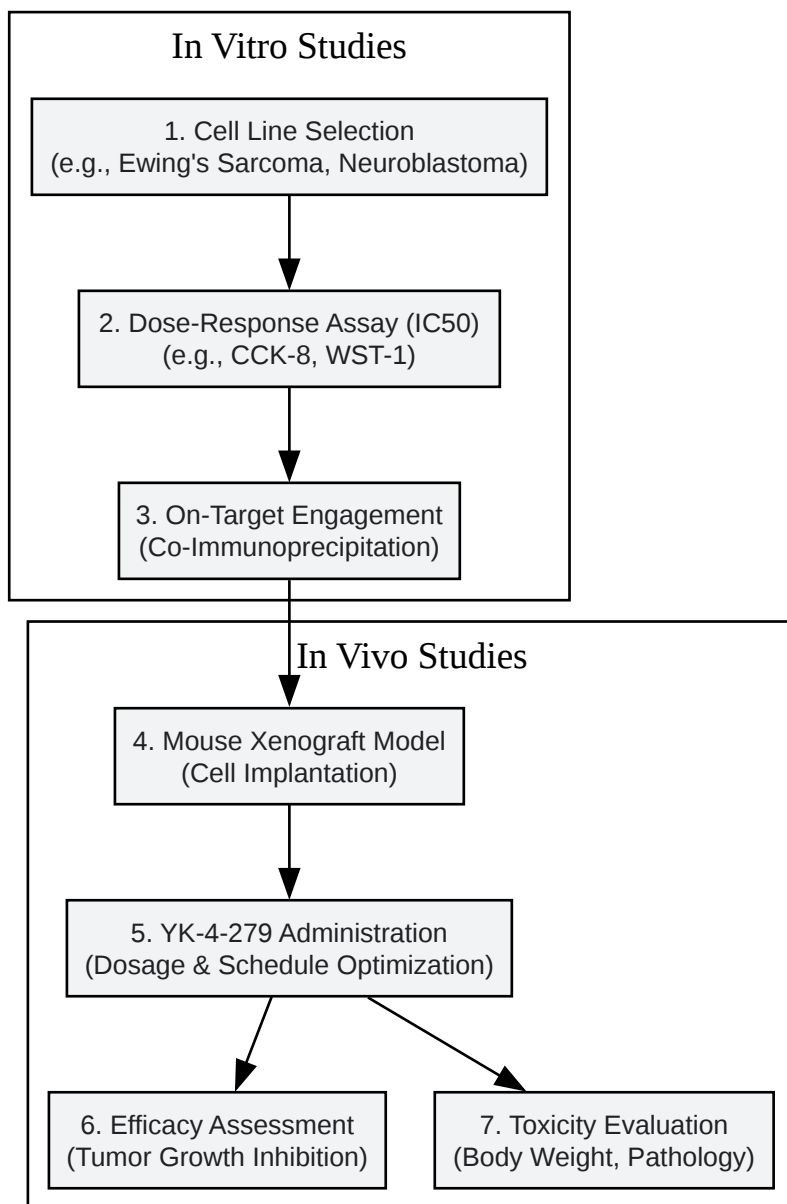
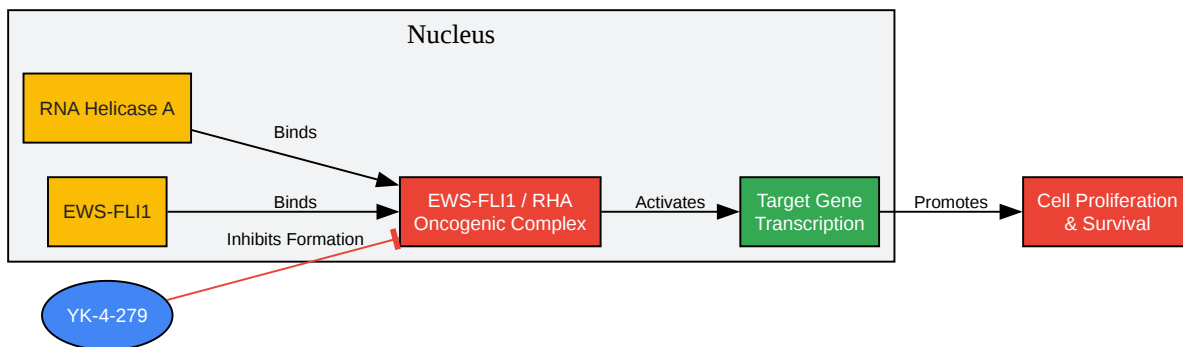
2. Protocol for In Vivo Efficacy Study: Mouse Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor activity of YK-4-279 in a mouse xenograft model.

- Cell Implantation:

- Subcutaneously inject a suspension of cancer cells (e.g., 1×10^6 SH-SY5Y cells) into the flank of immunocompromised mice (e.g., nude or NOD-Scid).[\[11\]](#)[\[12\]](#)
- Tumor Growth and Randomization:
 - Monitor tumor growth regularly by measuring tumor dimensions with calipers.
 - Once tumors reach a palpable size (e.g., $\sim 100\text{-}200\text{ mm}^3$), randomize the mice into treatment and control groups.[\[13\]](#)
- Drug Administration:
 - Prepare YK-4-279 in a suitable vehicle (e.g., Labrasol/tetraglycol/water for oral administration or DMSO/PBS for intraperitoneal injection).[\[7\]](#)
 - Administer the compound at the desired dose and schedule (refer to Table 2). The control group should receive the vehicle only.
- Monitoring and Endpoint:
 - Measure tumor volume and body weight 2-3 times per week.
 - At the end of the study (e.g., after 2-4 weeks of treatment), euthanize the mice and excise the tumors.[\[11\]](#)[\[12\]](#)
 - Tumor weight and volume are the primary endpoints. Further analysis, such as immunohistochemistry for proliferation and apoptosis markers, can be performed.

Mandatory Visualizations



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